1-Benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole is a complex heterocyclic compound characterized by its unique pyrazole structure, which includes two 3,4-dimethoxyphenyl substituents and a benzoyl group. This compound is notable for its potential biological activities and applications in medicinal chemistry. Its synthesis and functional properties have garnered attention in various fields of research, particularly in the development of new therapeutic agents.
The compound is synthesized through specific chemical reactions involving hydrazine derivatives and ketones. The literature provides various methods for its synthesis, highlighting the importance of reaction conditions in achieving optimal yields and purity.
This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological activities. Pyrazoles are widely studied in medicinal chemistry due to their ability to interact with various biological targets, making them valuable in drug development.
The synthesis of 1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole typically involves the condensation of appropriate hydrazine derivatives with 3,4-dimethoxyphenyl ketones.
The molecular structure of 1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole features a pyrazole ring with two methoxy-substituted phenyl groups at positions 3 and 5 and a benzoyl group at position 1.
1-Benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions that modify its structure and properties.
The mechanism by which 1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole exerts its biological effects involves interaction with various molecular targets such as enzymes or receptors.
For instance:
Research indicates that pyrazole derivatives often exhibit a wide range of pharmacological activities due to their ability to modulate enzyme activity and receptor interactions.
Relevant analyses such as Hirshfeld surface analysis can provide insights into molecular interactions and packing efficiency within crystals.
1-Benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole has several significant applications:
The systematic IUPAC name for this compound is 3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone, reflecting its core pyrazoline ring and substituent topology . Structurally, it belongs to the 4,5-dihydro-1H-pyrazole (pyrazoline) class—a partially saturated heterocycle featuring two adjacent nitrogen atoms (N1 and N2) and one endocyclic double bond between C3 and C4. This differs from aromatic pyrazoles due to reduced C4-C5 bond saturation, conferring non-planarity and enhanced conformational flexibility [6] [8].
Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
IUPAC Name | 3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone |
CAS Registry Number | 402950-89-4 |
Molecular Formula | C₂₆H₂₆N₂O₅ |
Systematic SMILES | COC1=C(C=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Key structural features include:
Spectroscopic characterization confirms regiochemistry: ¹H NMR shows distinct methoxy singlets (δ 3.70–3.85 ppm), diastereotopic pyrazoline CH₂ protons (δ 3.25–3.50 ppm), and benzoyl aromatic signals (δ 7.40–8.10 ppm) [7].
The synthesis of dihydropyrazoles traces to 19th-century work by Fischer and Knöevenagel, who condensed α,β-unsaturated carbonyls with hydrazines [6] [10]. Modern routes to this specific derivative leverage optimized cyclocondensation strategies:
Key Synthetic Pathways:
Hydrazone + Chalcone → Pyrazoline Intermediate → Aromatization (optional)
Table 2: Evolution of Synthesis Methods
Era | Method | Catalyst/Reagents | Yield Range | Regioselectivity |
---|---|---|---|---|
Early 2000s | Stepwise Cyclocondensation | AcOH, Δ | 40–65% | Moderate (∼7:3) |
2010–2015 | Metal-Catalyzed Cyclization | Cu(OTf)₂, [bmim]PF₆ | 70–82% | High (>9:1) |
2015–Present | Nano-Catalyzed Multicomponent | Nano-ZnO, Solvent-free | 80–95% | Excellent (>19:1) |
Critical advancements include:
Despite progress, challenges persist in stereoselective synthesis due to the C5 chiral center, with most methods yielding racemates .
This derivative exhibits dual antitumor and antiparasitic activities, stimulating drug development efforts. Research highlights include:
Table 3: Biological Activities and Research Gaps
Activity | Model System | Proposed Mechanism | Current Limitations |
---|---|---|---|
Antitumor | MCF-7, HeLa cells | Tubulin polymerization inhibition | Lack of in vivo efficacy data |
Antimalarial | P. falciparum | Hme detoxification interference | Low solubility in aqueous media |
CB1 Modulation | Receptor binding assays | Cannabinoid receptor antagonism | Unconfirmed selectivity over CB2 |
Critical Knowledge Gaps:
Future research priorities include chiral resolution to isolate enantiomers, prodrug design to improve solubility, and mechanistic studies using CRISPR screening or crystallography. Addressing these gaps could unlock therapeutic applications while illuminating pyrazoline bioactivity principles.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9